molecular formula C12H19ClN4 B12235995 1-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

1-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12235995
M. Wt: 254.76 g/mol
InChI Key: YHCHBKJYVOYWIT-UHFFFAOYSA-N
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Description

1-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrrole with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3(5)-Substituted Pyrazoles: These compounds share a similar pyrazole core structure and exhibit similar biological activities.

    5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.

    Indole Derivatives: Although structurally different, indole derivatives share some overlapping biological activities with pyrazole derivatives.

Uniqueness

1-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride stands out due to its unique combination of the pyrazole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H19ClN4

Molecular Weight

254.76 g/mol

IUPAC Name

1-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18N4.ClH/c1-4-16-10(2)12(9-14-16)13-8-11-6-5-7-15(11)3;/h5-7,9,13H,4,8H2,1-3H3;1H

InChI Key

YHCHBKJYVOYWIT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=CN2C)C.Cl

Origin of Product

United States

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